molecular formula C16H16BrNO5S B3627932 methyl N-[(5-bromo-2-methoxyphenyl)sulfonyl]-N-phenylglycinate

methyl N-[(5-bromo-2-methoxyphenyl)sulfonyl]-N-phenylglycinate

Cat. No.: B3627932
M. Wt: 414.3 g/mol
InChI Key: INWHZLCPDFXBBO-UHFFFAOYSA-N
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Description

Methyl N-[(5-bromo-2-methoxyphenyl)sulfonyl]-N-phenylglycinate is an organic compound that belongs to the class of sulfonyl glycinates This compound is characterized by the presence of a sulfonyl group attached to a glycine moiety, with additional substituents including a bromine atom and a methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(5-bromo-2-methoxyphenyl)sulfonyl]-N-phenylglycinate typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with N-phenylglycine methyl ester. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures (20-40°C).
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(5-bromo-2-methoxyphenyl)sulfonyl]-N-phenylglycinate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., N-[(5-substituted-2-methoxyphenyl)sulfonyl]-N-phenylglycinate.

    Hydrolysis: N-[(5-bromo-2-methoxyphenyl)sulfonyl]-N-phenylglycine.

Scientific Research Applications

Methyl N-[(5-bromo-2-methoxyphenyl)sulfonyl]-N-phenylglycinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules. It can be a building block for the development of new pharmaceuticals or agrochemicals.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl N-[(5-bromo-2-methoxyphenyl)sulfonyl]-N-phenylglycinate involves its interaction with biological targets, potentially including enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing their activity. The bromine and methoxy substituents may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-5-methoxybenzoate: Similar in structure but lacks the sulfonyl and glycine moieties.

    5-Bromo-2-methoxybenzenesulfonyl chloride: Precursor in the synthesis of the target compound.

    N-Phenylglycine: Another related compound but without the sulfonyl and bromine substituents.

Uniqueness

Methyl N-[(5-bromo-2-methoxyphenyl)sulfonyl]-N-phenylglycinate is unique due to the combination of its sulfonyl, bromine, and methoxy groups, which confer specific chemical and biological properties

Properties

IUPAC Name

methyl 2-(N-(5-bromo-2-methoxyphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO5S/c1-22-14-9-8-12(17)10-15(14)24(20,21)18(11-16(19)23-2)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWHZLCPDFXBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)N(CC(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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